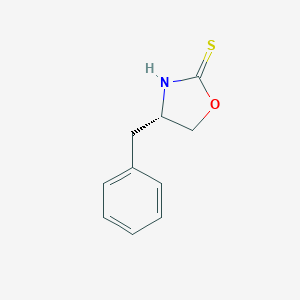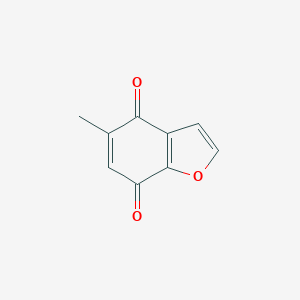
5-Methylbenzofuran-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzofuran-4,7-dione, also known as MBQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
5-Methylbenzofuran-4,7-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 5-Methylbenzofuran-4,7-dione has been used as a building block for the synthesis of other compounds, such as quinones and anthraquinones. In medicinal chemistry, 5-Methylbenzofuran-4,7-dione has been investigated for its potential anticancer, antimicrobial, and antiviral properties. In material science, 5-Methylbenzofuran-4,7-dione has been used as a precursor for the synthesis of conductive polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-Methylbenzofuran-4,7-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The disruption of cellular redox balance can lead to oxidative stress, which has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
5-Methylbenzofuran-4,7-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of cellular signaling pathways. In addition, 5-Methylbenzofuran-4,7-dione has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methylbenzofuran-4,7-dione is its versatility as a building block for the synthesis of other compounds. In addition, 5-Methylbenzofuran-4,7-dione is relatively easy to synthesize and purify, making it a convenient starting material for various laboratory experiments. However, one of the limitations of 5-Methylbenzofuran-4,7-dione is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-Methylbenzofuran-4,7-dione, including the investigation of its potential therapeutic applications in various diseases, the development of new synthetic routes for 5-Methylbenzofuran-4,7-dione and its derivatives, and the study of its interactions with other molecules and cellular components. In addition, the development of new analytical methods for the detection and quantification of 5-Methylbenzofuran-4,7-dione and its metabolites may facilitate further research on this compound.
Méthodes De Synthèse
The synthesis of 5-Methylbenzofuran-4,7-dione can be achieved through the oxidation of 5-methylbenzofuran using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The yields of 5-Methylbenzofuran-4,7-dione can vary depending on the reaction conditions, such as the temperature, solvent, and reaction time.
Propriétés
Numéro CAS |
141462-51-3 |
|---|---|
Nom du produit |
5-Methylbenzofuran-4,7-dione |
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
5-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3 |
Clé InChI |
OJFBEKJSRZTJNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Synonymes |
4,7-Benzofurandione, 5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



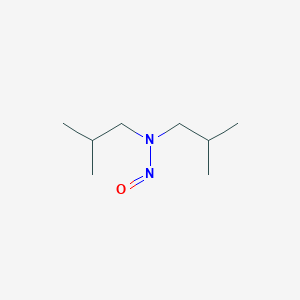
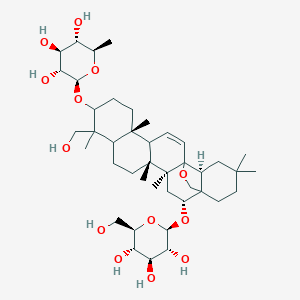
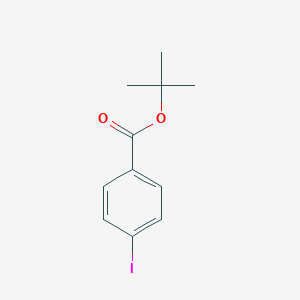
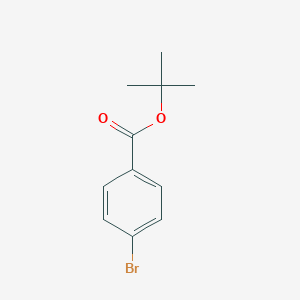

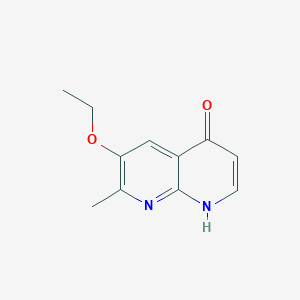
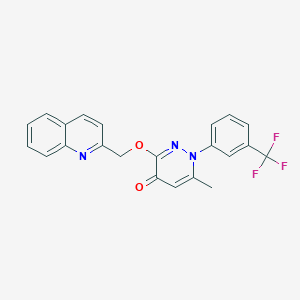
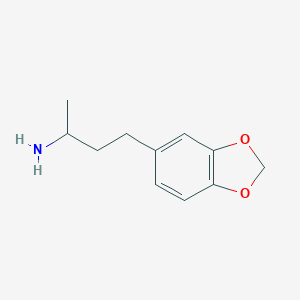
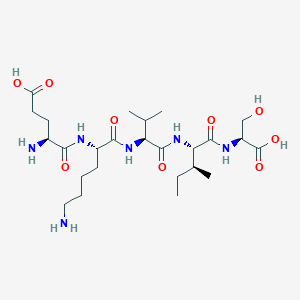
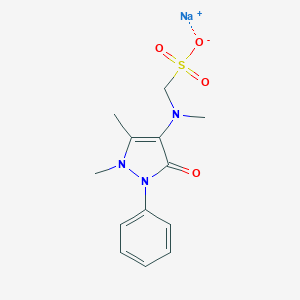

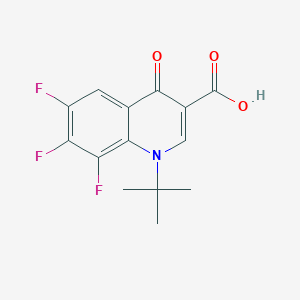
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
